7-Iodoquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodoquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 7th position and a carboxylic acid group at the 4th position on the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse applications in medicinal chemistry, particularly due to their biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoquinoline-4-carboxylic acid typically involves a multi-step process. One common method is the Pfitzinger reaction, which involves the condensation of isatin with ketones under acidic conditions to form quinoline-4-carboxylic acid derivatives .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective catalysts, efficient purification procedures, and environmentally friendly reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Iodoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Electrophilic Iodination: Iodine or N-iodosuccinimide (NIS) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid group.
Coupling Reactions: Palladium-catalyzed coupling reactions for forming C-C bonds.
Major Products:
Substituted Quinoline Derivatives: Formed through substitution reactions.
Alcohols and Aldehydes: Formed through reduction of the carboxylic acid group.
Wissenschaftliche Forschungsanwendungen
7-Iodoquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing antimicrobial agents due to its ability to inhibit microbial adhesion and biofilm formation.
Biological Studies: Employed in studying the interactions of quinoline derivatives with biological targets.
Industrial Chemistry: Utilized in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 7-Iodoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The iodine atom enhances the compound’s ability to interact with biological molecules, potentially disrupting microbial cell walls and inhibiting enzyme activity. The carboxylic acid group can form hydrogen bonds with target proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Quinoline-4-carboxylic acid: Lacks the iodine atom but shares the carboxylic acid group.
6-Iodoquinoline-4-carboxylic acid: Similar structure but with the iodine atom at the 6th position.
Uniqueness: 7-Iodoquinoline-4-carboxylic acid is unique due to the specific positioning of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying biological processes .
Eigenschaften
Molekularformel |
C10H6INO2 |
---|---|
Molekulargewicht |
299.06 g/mol |
IUPAC-Name |
7-iodoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H6INO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14) |
InChI-Schlüssel |
SCXLDEZQRUHVGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C=C1I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.